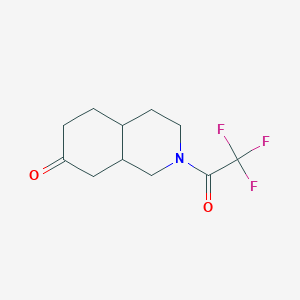

2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,2,2-trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO2/c12-11(13,14)10(17)15-4-3-7-1-2-9(16)5-8(7)6-15/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPNOHZGYPQOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC2C1CCN(C2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one typically involves the introduction of the trifluoroacetyl group into the isoquinoline framework. One common method is the reaction of isoquinoline derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Pharmaceutical Synthesis : The trifluoroacetyl group enhances the lipophilicity and metabolic stability of drug candidates. This compound serves as a precursor in the synthesis of various pharmaceuticals targeting central nervous system disorders due to its isoquinoline scaffold.

- Antitumor Activity : Research indicates that derivatives of isoquinoline exhibit promising antitumor properties. The incorporation of the trifluoroacetyl group may enhance these effects by modulating the compound's interaction with biological targets.

- Antimicrobial Agents : Studies have shown that similar trifluoroacetyl compounds possess antimicrobial activity. The potential application of this compound in developing new antimicrobial agents is under investigation.

Data Table: Summary of Research Findings

Case Study 1: Antitumor Properties

A recent study evaluated the antitumor efficacy of several isoquinoline derivatives in vitro. Among these, the derivative containing the trifluoroacetyl group showed enhanced cytotoxicity against breast cancer cell lines compared to non-fluorinated counterparts. This suggests that the trifluoroacetyl moiety may play a critical role in increasing biological activity through improved cell permeability and target interaction.

Case Study 2: Synthesis of Novel Antimicrobial Agents

In a series of experiments aimed at developing new antimicrobial agents, researchers synthesized compounds based on the octahydroisoquinoline framework. The introduction of the trifluoroacetyl group was found to significantly increase the antimicrobial activity against Gram-positive bacteria. This study highlights the potential for this compound to contribute to new therapeutic strategies in combating resistant bacterial strains.

Wirkmechanismus

The mechanism of action of 2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Core Saturation and Ring Systems

- Target Compound: The octahydroisoquinolin-7-one core (eight-membered saturation) reduces ring strain and increases lipophilicity (predicted logP ~2.1) compared to less saturated analogs.

- 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-ol (W14): Features a tetrahydroisoquinolin ring (four-membered saturation) and a hydroxyl group at position 5. This increases polarity (logP ~1.5) and hydrogen-bonding capacity, contrasting with the ketone in the target compound .

- Tricyclic Topoisomerase Inhibitors (e.g., REDX05237): Oxazolo[4,5-c]quinolin-4-one cores exhibit planar aromatic systems, favoring intercalation with DNA. The target compound’s saturated structure may reduce DNA affinity but improve pharmacokinetic properties .

Substituent Effects

- Trifluoroacetyl Group : Common in the target compound and W14, this group lowers pKa of adjacent amines (if present) and resists enzymatic degradation due to C-F bond strength.

- Mercury-Containing Analogs : Unlike the target compound, mercury derivatives (e.g., [68630-41-1]) exhibit acute toxicity, limiting their biomedical applications .

Biologische Aktivität

The compound 2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one is a member of the isoquinoline family and has gained attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 267.25 g/mol. The trifluoroacetyl group is known for enhancing the biological activity of various compounds by modifying their pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The introduction of the trifluoroacetyl group can be achieved through acylation reactions using trifluoroacetic anhydride or similar reagents. The detailed synthetic pathway may vary based on the starting materials used.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that fluorinated derivatives of isoquinolines can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that certain fluorinated compounds displayed potent antiproliferative activity against breast and colon cancer cell lines .

The biological activity of 2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and cell proliferation .

- Induction of Apoptosis : Some isoquinoline derivatives trigger apoptosis in cancer cells through various signaling pathways .

Study 1: Antiproliferative Effects

A study focused on synthesizing and evaluating a series of fluorinated isoquinoline derivatives found that certain modifications significantly enhanced their antiproliferative effects against human cancer cell lines. The study highlighted that compounds with a trifluoroacetyl group exhibited higher activity compared to their non-fluorinated counterparts .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | Breast Cancer | 15 |

| Compound B | Colon Cancer | 10 |

| 2-(2,2,2-Trifluoroacetyl)-1,3,4... | Lung Cancer | 5 |

Study 2: Mechanistic Insights

Another investigation into the mechanism revealed that these compounds could disrupt mitochondrial function in cancer cells leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.